Cas no 322647-11-0 (1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium)

322647-11-0 structure
Nome del prodotto:1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium
1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium Proprietà chimiche e fisiche
Nomi e identificatori
-
- sodium,(2S)-2-azaniumyl-3-[[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxypropanoate
- 1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phospho-L-serine (sodium salt); PS(18:0/18:2(9Z,12Z))
- 1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium
- 18:0-18:2 PS, 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine (sodium salt), chloroform
- 1-STERAOYL-2-LINOLEOYL-SN-GLYCERO-3-PHOSPHO-L-SERINE (MONOSODIUM SALT)
- DTXSID60677090
- 18:0-18:2 PS, 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine (sodium salt), powder
- 322647-11-0
- sodium;(2S)-2-azaniumyl-3-[[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropoxy]-oxidophosphoryl]oxypropanoate
- Sodium (2S,8R)-2-azaniumyl-8-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosan-1-oate
-
- MDL: MFCD11974170
- Inchi: InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h12,14,18,20,38-39H,3-11,13,15-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b14-12-,20-18-;/t38-,39+;/m1./s1
- Chiave InChI: AHMHWPOYIVVEKN-PTDXFASBSA-M
- Sorrisi: CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+]
Proprietà calcolate
- Massa esatta: 809.51827893g/mol
- Massa monoisotopica: 809.51827893g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 55
- Conta legami ruotabili: 42
- Complessità: 1010
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 179Ų
Proprietà sperimentali
- Colore/forma: 10 mg/mL (840063C-10mg)
1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- Condizioni di conservazione:−20°C
1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-147072-10mg |
1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium |
322647-11-0 | 10mg |
¥7800 | 2022-09-01 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 840063P-10MG |
18:0-18:2 PS |
322647-11-0 | 10mg |
¥1929.95 | 2023-11-02 | ||
MedChemExpress | HY-147072-5mg |
1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium |
322647-11-0 | 5mg |
¥4900 | 2022-09-01 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 840063C-10MG |
18:0-18:2 PS |
322647-11-0 | 10mg |
¥1929.95 | 2023-11-02 |
1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium Letteratura correlata
-
1. Book reviews
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
322647-11-0 (1-Stearoyl-2-linoleoyl-sn-glycero-3-phospho-L-serine sodium) Prodotti correlati
- 1455-82-9(3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole)
- 1877623-14-7(2-Methoxy-1-[1-(methylamino)cyclobutyl]ethan-1-one)
- 2412987-55-2(4-4-(4-aminobutyl)piperazin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 90972-27-3(Ethyl 2-(pyridin-2-yloxy)acetate)
- 637749-77-0(3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate)
- 934346-27-7((6-methoxypyrazin-2-yl)boronic acid)
- 895451-05-5(2-3-(4-fluorobenzenesulfonyl)propanamido-N-methylthiophene-3-carboxamide)
- 878251-86-6(N-(1-cyano-1-cyclopropylethyl)-2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}acetamide)
- 1806913-11-0(2-Bromo-3-(difluoromethyl)-5-methyl-4-(trifluoromethyl)pyridine)
- 2199934-73-9(N-{3-3-(4-chloro-1H-pyrazol-1-yl)pyrrolidin-1-yl-3-oxopropyl}prop-2-enamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
